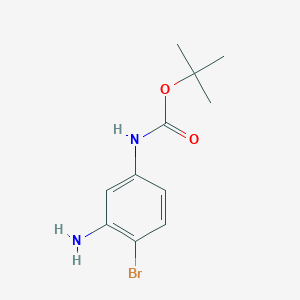
tert-Butyl (3-amino-4-bromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-amino-4-bromophenyl)carbamate” is an organic compound . It is a derivative of carbamic acid, where the amino group is substituted with a 3-amino-4-bromophenyl group and the hydroxyl group is substituted with a tert-butyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl bis(4-bromophenyl)carbamate can be obtained by the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-hexyloxy)phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : tert-Butyl (3-amino-4-bromophenyl)carbamate is a key intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), an important drug for cancer treatment. A study by Zhao et al. (2017) developed a rapid synthetic method for a related compound, demonstrating its significance in pharmaceutical chemistry (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Enantioselective Synthesis : The compound plays a role in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. Arvanitis et al. (1998) discussed its use in generating chiral 3-acyl-1,3-oxazolidin-2-ones (E. Arvanitis, H. Ernst, Alice A. LudwigéD’Souza, A. J. Robinson, P. B. Wyatt, 1998).
Protective Groups and Catalysis
Safety-Catch Nitrogen Protecting Group : The tert-butyl group can serve as a protective group in amine synthesis. Surprenant and Lubell (2006) explored the use of a related protecting group in palladium-catalyzed cross-coupling reactions (Simon Surprenant, W. Lubell, 2006).
One-Pot Curtius Rearrangement : Lebel and Leogane (2005) discussed a method for the formation of tert-butyl carbamate via the Curtius rearrangement. This showcases the tert-butyl group's versatility in synthesizing carbamates (H. Lebel, Olivier Leogane, 2005).
Synthesis of Antimicrobial Agents
- Antimicrobial Agents Synthesis : Doraswamy and Ramana (2013) reported the synthesis of substituted phenyl azetidines, using tert-butyl (3-amino-4-bromophenyl)carbamate or similar compounds. These azetidines were then screened for antimicrobial activity (K. Doraswamy, P. Ramana, 2013).
Chemical Transformations and Applications
Chemical Transformations : Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This work highlights the tert-butyl group's role in protecting amino groups during synthesis (M. Sakaitani, Y. Ohfune, 1990).
Photocatalytic Applications : Wang et al. (2022) explored the use of tert-butyl carbamate in photocatalytic amination, demonstrating its potential in creating novel organic compounds (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Glycoconjugates Synthesis : The compound has been used in the synthesis of anomeric 2-deoxy-2-amino sugar carbamates, as reported by Henry and Lineswala (2007). This demonstrates its utility in creating glycoconjugates for research and therapeutic applications (K. Henry, J. Lineswala, 2007).
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBPWDUTRKBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697655 |
Source


|
| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-4-bromophenyl)carbamate | |
CAS RN |
885270-70-2 |
Source


|
| Record name | tert-Butyl (3-amino-4-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

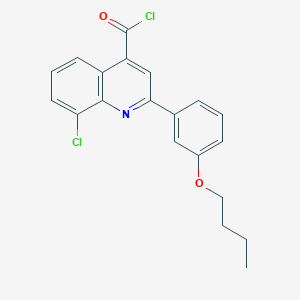

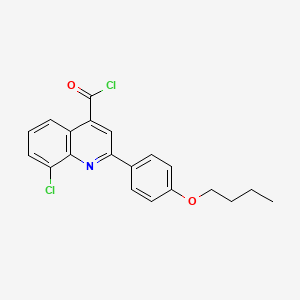

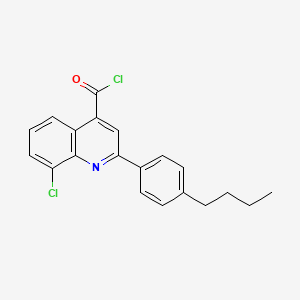
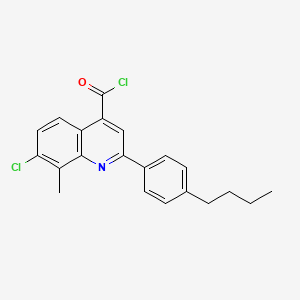

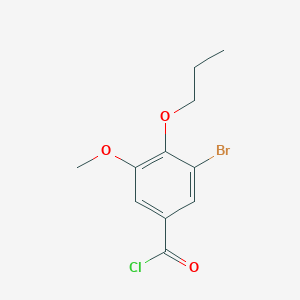
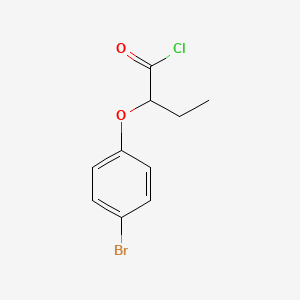
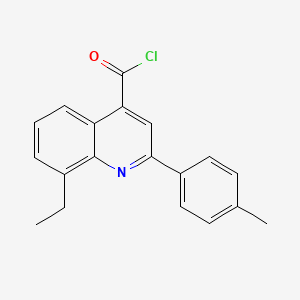
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)


![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)